

synthesis of 1-Propoxydodecane via Williamson ether synthesis

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Compound of Interest

Compound Name: **1-Propoxydodecane**

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Technical Guide: Synthesis of **1-Propoxydodecane** via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

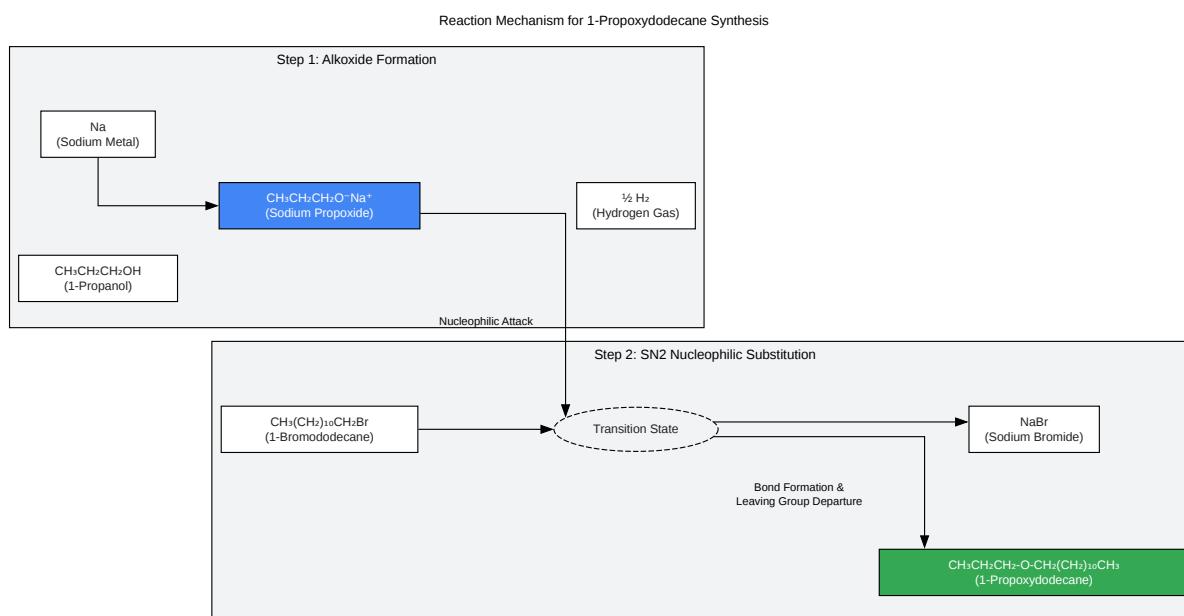
This guide provides an in-depth overview of the synthesis of **1-propoxydodecane**, an asymmetrical ether, utilizing the robust and well-established Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of the ether linkage.

Principle and Mechanism

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).^[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^[1] In this specific synthesis, the process involves two primary steps:

- **Alkoxide Formation:** 1-Propanol is deprotonated by a strong base, typically sodium metal or sodium hydride, to form the sodium propoxide nucleophile.
- **Nucleophilic Attack:** The resulting propoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 1-bromododecane.^[1] This concerted, single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O-C ether linkage.^[1]

For a successful SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions.^[1] In this synthesis, 1-bromododecane is a primary halide, making it an excellent substrate for this transformation.



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Caption: SN2 mechanism for the synthesis of **1-propoxydodecane**.

Experimental Protocol

This protocol details the *in situ* preparation of sodium propoxide followed by its reaction with 1-bromododecane.

2.1 Materials and Reagents

Reagent	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Melting Point (°C)
Sodium (Na)	22.99	0.97	883	97.8
1-Propanol (anhydrous)	60.10	0.803	97	-126
1-Bromododecane	249.23	1.038	134-135 (at 6 mmHg)[2][3]	-11 to -9[2][3]
Diethyl Ether (anhydrous)	74.12	0.713	34.6	-116.3
Hydrochloric Acid (1 M)	36.46	~1.0	N/A	N/A
Saturated NaCl (brine)	58.44	~1.2	N/A	N/A
Anhydrous MgSO ₄ /Na ₂ SO ₄	120.37 / 142.04	2.66 / 2.66	N/A	N/A

2.2 Stoichiometry

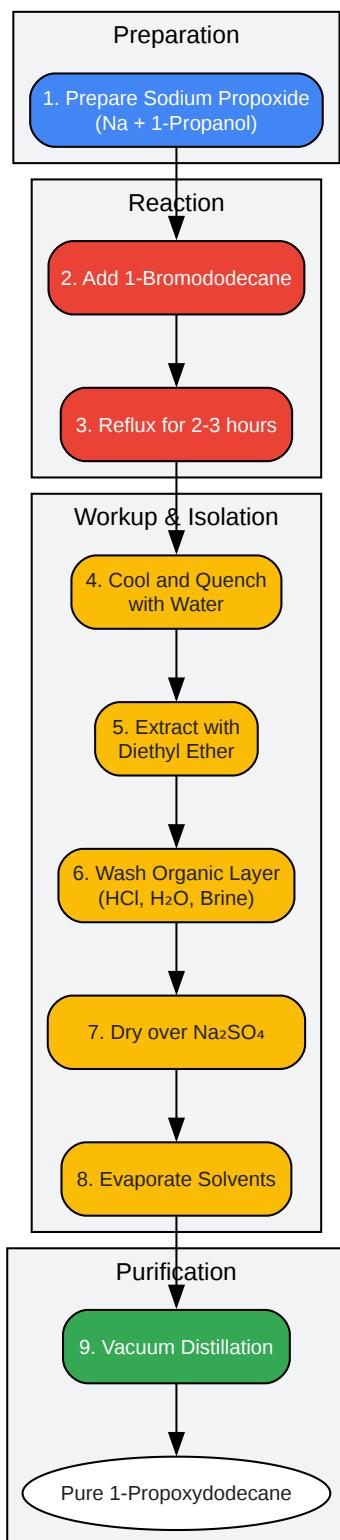
Reagent	Moles	Equivalents	Amount
Sodium	0.11 mol	1.1	2.53 g
1-Propanol	1.0 mol	10.0	60.1 g (75 mL)
1-Bromododecane	0.10 mol	1.0	24.9 g (24.0 mL)

2.3 Procedure

- Alkoxide Preparation:
 - Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
 - Carefully add 2.53 g of sodium metal (cut into small pieces) portion-wise to the stirred 1-propanol. The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a gentle reflux.[4]
 - After all the sodium has reacted completely, the solution of sodium propoxide in 1-propanol is ready.
- Williamson Synthesis:
 - Heat the sodium propoxide solution to a gentle reflux (~60-70°C).
 - Add 24.9 g of 1-bromododecane dropwise from the dropping funnel over 30 minutes.
 - Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.
- Workup and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.
 - Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.
 - Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
 - Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaCl (brine).[5]

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[6\]](#)
- Filter off the drying agent and remove the solvent (diethyl ether and excess 1-propanol) using a rotary evaporator.
- Purification:
 - The crude **1-propoxydodecane** is purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow for 1-Propoxydodecane Synthesis

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Caption: A generalized workflow for the synthesis of **1-propoxydodecane**.

Product Characterization

The final product, **1-propoxydodecane**, should be characterized to confirm its identity and purity.

3.1 Physical Properties

Property	Value
Molecular Formula	C ₁₅ H ₃₂ O
Molar Mass	228.42 g/mol
Appearance	Colorless liquid
Boiling Point	~125-130 °C at 3-4 mmHg
Density	~0.8-0.9 g/cm ³
Refractive Index (n ²⁰ /D)	~1.43-1.44

(Note: Exact physical properties may vary slightly based on purity and measurement conditions. Data is estimated based on similar ethers like propoxycyclododecane[7] and general trends.)

3.2 Spectroscopic Data

Technique	Expected Absorptions / Chemical Shifts
FT-IR (cm ⁻¹)	C-O-C stretch: Strong, sharp peak around 1050-1150 cm ⁻¹ . ^[8] C-H stretch (sp ³): Strong, sharp peaks between 2850-2960 cm ⁻¹ . ^{[8][9]} C-H bend: Medium peaks around 1465 cm ⁻¹ . ^[8]
¹ H NMR (ppm)	-O-CH ₂ - (propoxy): Triplet, ~3.4 ppm. -O-CH ₂ - (dodecyl): Triplet, ~3.4 ppm. -CH ₂ - (propoxy, middle): Sextet, ~1.6 ppm. -CH ₂ - (dodecyl chain): Broad multiplet, ~1.2-1.4 ppm. -CH ₃ (propoxy): Triplet, ~0.9 ppm. -CH ₃ (dodecyl): Triplet, ~0.9 ppm.
¹³ C NMR (ppm)	-O-CH ₂ - (propoxy & dodecyl): ~70-75 ppm. Aliphatic -CH ₂ - & -CH ₃ : ~10-35 ppm. ^[8]

(Note: NMR chemical shifts are approximate and depend on the solvent used.)

Safety Considerations

- Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.^{[4][10][11]} It is also highly corrosive.^[12] Handle only under an inert atmosphere and ensure all glassware is scrupulously dry.^[12] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.^[4]
- 1-Propanol: A flammable liquid.^[13] Avoid open flames and ensure adequate ventilation.
- 1-Bromododecane: Can cause skin and eye irritation.^[3]
- General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.^[10] All operations should be conducted within a certified fume hood.

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